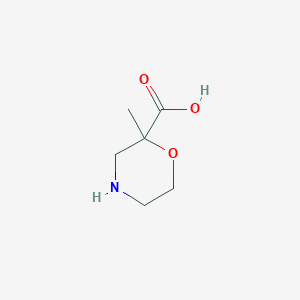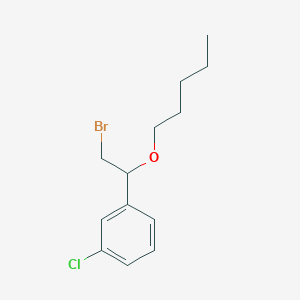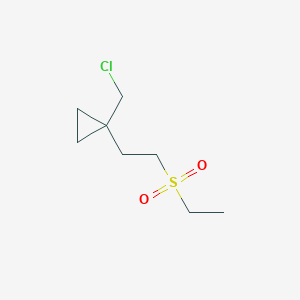
1-(Chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and an ethylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.
Introduction of the Chloromethyl Group: This step involves the chloromethylation of the cyclopropane ring, which can be carried out using reagents such as formaldehyde and hydrochloric acid.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a nucleophilic substitution reaction using an appropriate sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(Chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane exerts its effects involves its interaction with molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethylsulfonyl group can influence the compound’s reactivity and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)cyclopropane: Lacks the ethylsulfonyl group.
1-(2-(Ethylsulfonyl)ethyl)cyclopropane: Lacks the chloromethyl group.
1-(Bromomethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness
1-(Chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane is unique due to the presence of both the chloromethyl and ethylsulfonyl groups, which confer distinct chemical properties and reactivity patterns compared to its analogs.
Propriétés
Formule moléculaire |
C8H15ClO2S |
|---|---|
Poids moléculaire |
210.72 g/mol |
Nom IUPAC |
1-(chloromethyl)-1-(2-ethylsulfonylethyl)cyclopropane |
InChI |
InChI=1S/C8H15ClO2S/c1-2-12(10,11)6-5-8(7-9)3-4-8/h2-7H2,1H3 |
Clé InChI |
NAPQEGDIQMOYIO-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CCC1(CC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


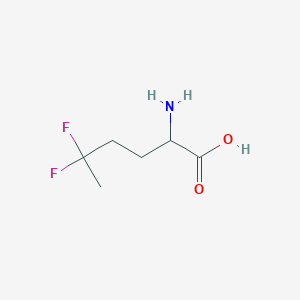
![5-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13635165.png)
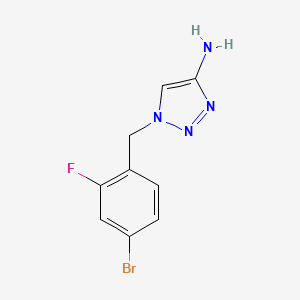


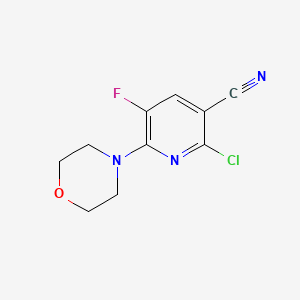

![N-{6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene}hydroxylamine](/img/structure/B13635206.png)



